molecular formula C8H3D5O2 B1147055 Phenyl-d5-acetic acid CAS No. 104182-98-1

Phenyl-d5-acetic acid

Cat. No. B1147055
M. Wt: 141.18
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to Phenyl-d5-acetic acid, such as acetic acid derivatives, involves various chemical reactions and methodologies. For instance, studies have explored the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones using acetic acid and specific reagent systems, highlighting the chemical versatility of acetic acid in synthetic processes (Hasegawa et al., 2004).

Molecular Structure Analysis

Research into the molecular inclusion and structure of acetic acid derivatives reveals intricate details about their molecular configurations. For example, the crystal and molecular structure of an acetic acid clathrate formed by a specific macrocycle indicates a configuration where acetoxy groups are oriented on one side, showcasing the structural complexity of acetic acid derivatives (Rizzoli et al., 1982).

Chemical Reactions and Properties

Acetic acid and its derivatives participate in various chemical reactions, demonstrating a range of chemical properties. One study detailed the reactivity of acetic acid with carbon monoxide in the presence of specific catalysts, leading to acetic acid synthesis from CO2, methanol, and H2, showcasing its potential in sustainable chemical synthesis (Qian et al., 2016).

Physical Properties Analysis

While specific studies on the physical properties of Phenyl-d5-acetic acid were not directly found, research on related compounds provides insights into their behavior. The physical properties such as solubility, melting points, and crystal structures significantly influence their applications and reactions.

Chemical Properties Analysis

The chemical properties of Phenyl-d5-acetic acid derivatives, such as their acidity, reactivity towards different reagents, and ability to form complexes with metals, are critical. Studies have explored the protodecarboxylation of acetic acid catalyzed by group 10 metal complexes, providing insights into the chemical properties and reactivity of acetic acid derivatives (Woolley et al., 2014).

Scientific Research Applications

  • Antioxidant Activity : A study focused on synthesizing compounds from Phenyl Acetic Acid, an important auxin for plant growth, demonstrated significant antioxidant activity in these derivatives. The antioxidant capacity was evaluated by the β-carotene/linoleic acid assay, revealing that 60% of the derivatives exhibited inhibitory activities ranging from 50.57% to 78.96% (Abd et al., 2020).

  • Structural and Spectral Analysis : Another study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of Phenyl Acetic Acid, provided insight into its structure and spectral properties. This research combined experimental and theoretical studies, including NMR and FT-IR spectroscopy, to characterize the compound (Viveka et al., 2016).

  • Synthesis and Characterization of Compounds : Research on synthesizing (3-Hydroxy-4-methoxy phenyl) acetic acid from isovanillin and rodanine involved studies of its anti-oxidation activities using the DPPH radical scavenging method. The overall yield of synthesis was 59.6%, and the compound showed antioxidative properties (Ren, 2004).

  • Mechanism Study in Chemical Reactions : A study examined the cross-coupling of phenylboronic acid with acetic anhydride, a model for the Suzuki reaction, using DFT calculations. This study provided insights into the reaction mechanism and the role of palladium catalysts (Goossen et al., 2005).

  • Biomedical Applications : Phenyl Acetic Acid, a metabolite of 2-phenyl ethylamine, was studied for its role as a neuromodulator in the dopaminergic pathway. The research provided methods for determining its concentration in human blood, which is significant in assessing conditions like depression, schizophrenia, and attention deficit hyperactivity syndrome (Mangani et al., 2004).

  • Organic Phase Change Materials : Phenyl Acetic Acid (PAA) was evaluated for its potential as an organic phase change material in solar thermal energy storage. The study included testing the thermal reliability and corrosive nature of PAA, indicating its suitability for long-term usage in solar space heating applications (Dheep & Sreekumar, 2019).

Safety And Hazards

Phenyl-d5-acetic acid should be handled with care. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation . It is also advised to wear personal protective equipment/face protection .

Future Directions

Further studies are required to determine the metabolic pathway by which aromatic lactic acid is converted to aromatic acetic acid in plants . This could provide more insights into the role of Phenyl-d5-acetic acid in plant growth and development .

properties

IUPAC Name

2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJVXDMOQOGPHL-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl-d5-acetic acid

Citations

For This Compound
7
Citations
MM Cavalluzzi, A Lovece, C Bruno, C Franchini… - Tetrahedron …, 2014 - Elsevier
The title compound was prepared as a racemate from (±)-mandelic acid-d 5 in one step. The corresponding (−)-(R)-enantiomer (98% ee) was obtained by resolution with (−)-(R)-1-…
Number of citations: 8 www.sciencedirect.com
Y Itoh, A Ezawa, K Kikuchi, Y Tsuruta… - Analytical and bioanalytical …, 2012 - Springer
… (Pointe-Claire, QC, Canada), and phenyl-d5-acetic acid was purchased from Euriso-Top (Saint Aubin Cedex, France). p-Cresyl sulfate sodium salt and indoxyl-4,5,6,7-d4 sulfate …
Number of citations: 291 link.springer.com
SR Fernandes, AN Meireles, SS Marques… - … of Chromatography B, 2022 - Elsevier
Protein-bound uremic retention solutes, such as indole-3-acetic acid, indoxyl sulfate, p-cresol and p-cresol sulfate, are associated with the development of several pathologies, namely …
Number of citations: 1 www.sciencedirect.com
M Wosińska-Hrydczuk, J Skarżewski - Molecules, 2020 - mdpi.com
New developments in the synthesis, resolution, and synthetic applications of chiral 1-phenylethylamine (α-PEA) reported in the last decade have been reviewed. In particular, …
Number of citations: 6 www.mdpi.com
R Mifflin, JE Park, M Lee, PK Jena, YJY Wan… - Journal of Lipid …, 2023 - Elsevier
… PAA was quantified using gas chromatography-mass spectrometry (Agilent Technologies) with phenyl-D5-acetic acid (Sigma, St. Louis, MO, USA) as the internal standard. …
Number of citations: 4 www.sciencedirect.com
G van Straten, MGM de Sain-van der Velden… - Scientific Reports, 2017 - nature.com
Urea cycle enzyme deficiency (UCED) patients with hyperammonemia are treated with sodium benzoate (SB) and sodium phenylacetate (SPA) to induce alternative pathways of …
Number of citations: 5 www.nature.com
M Wosińska-Hrydczuk - bip.pwr.edu.pl
Obecnie wszystkie substancje o możliwym zastosowaniu farmakologicznym muszą być otrzymywane i badane w postaci czystych stereoizomerów. Stanowi to niezwykle silny bodziec …
Number of citations: 2 bip.pwr.edu.pl

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